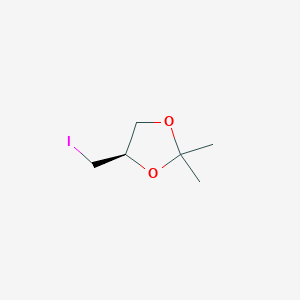

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

Übersicht

Beschreibung

The compound "(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane" is a chiral molecule that is part of a broader class of organic compounds known as dioxolanes. These compounds are characterized by a 1,3-dioxolane ring, which is a five-membered ether-containing ring with two adjacent oxygen atoms. The presence of iodine as a substituent on the carbon adjacent to the dioxolane ring suggests potential reactivity in substitution reactions, which could be useful in various synthetic applications.

Synthesis Analysis

The synthesis of related dioxolane compounds has been explored in the literature. For instance, the synthesis of ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate, an intermediate for the preparation of gemcitabine hydrochloride, has been described as a practical and efficient process . This suggests that the synthesis of "(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane" could potentially be achieved through similar methods, utilizing chiral starting materials to ensure the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of dioxolane derivatives has been studied using various techniques, including X-ray crystallography. For example, the crystal structure of a dioxolane compound with two aromatic rings was determined, revealing the R configuration of the chiral centers and the presence of intramolecular hydrogen bonds . This information is valuable for understanding the three-dimensional arrangement of atoms in "(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane" and predicting its reactivity.

Chemical Reactions Analysis

Dioxolane derivatives can undergo a variety of chemical reactions. Nitrile oxide cycloadditions have been used to generate dioxolane oxides, which can further react with alkenes to form adducts with varying degrees of stereoselectivity . Additionally, isomerization reactions of dioxolane derivatives have been reported, leading to the formation of different structural isomers depending on the reaction conditions . These studies indicate that "(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane" may also participate in similar reactions, potentially yielding a range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxolane derivatives can vary significantly based on their specific substituents and stereochemistry. For example, differences in physical properties such as solubility and melting point have been observed between diastereomers of a dioxolane compound . The presence of the iodomethyl group in "(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane" would likely influence its properties, making it a potentially valuable intermediate for further chemical transformations.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

Catalyst in Organic Reactions : Some 1,3-dioxolanes, including derivatives of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, serve as catalysts in organic reactions. For instance, Adams et al. (1999) discussed the synthesis of various 1,3-dioxolanes by adding ketones to epoxides using a specific catalyst, highlighting the role of these compounds in facilitating chemical reactions (Adams, Barnard, & Brosius, 1999).

Enantioselective Synthesis : Yu and Carlsen (2008) reported the enantioselective synthesis of homo-N-nucleosides containing a 1,4-dioxane sugar analog from a compound closely related to (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane. This illustrates the compound's utility in producing stereochemically complex molecules (Yu & Carlsen, 2008).

Material Science and Physical Chemistry

Optical and Chiroptical Properties : Amako et al. (2015) studied a derivative of 1,3-dioxolane linked to two pyrene moieties. They found cryptochirality in the ground state and deciphered it in the photoexcited state, which could have implications in material science and the study of chiroptical properties (Amako et al., 2015).

Spectroscopic Studies : Saur et al. (1976) explored the conformation of compounds containing the 1,3-dioxolane group, including 2,2-dimethyl-1,3-dioxolane, using infrared spectroscopy. Such studies are crucial in understanding the physical and chemical properties of these compounds (Saur, Janin, Vallet, & Lavalley, 1976).

Pharmaceutical and Medicinal Chemistry

Synthesis of Chiral Compounds : The synthesis of chiral compounds, which are important in pharmaceuticals, often involves 1,3-dioxolane derivatives. Beck et al. (2003) synthesized a complex 1,3-dioxolane derivative from dimethyl tartrate, demonstrating the versatility of these compounds in creating medically relevant molecules (Beck, Gysi, Vecchia, & Seebach, 2003).

Antifungal and Antibacterial Activities : Begum et al. (2019) reported the synthesis and characterization of novel amide derivatives of 1,3-dioxolane, demonstrating their potential antifungal and antibacterial activities. This suggests the importance of such compounds in developing new therapeutic agents (Begum et al., 2019).

Eigenschaften

IUPAC Name |

(4R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKBPYFNBFEICG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449316 | |

| Record name | (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane | |

CAS RN |

23735-39-9 | |

| Record name | (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

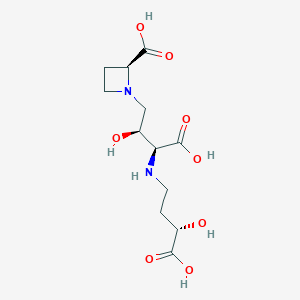

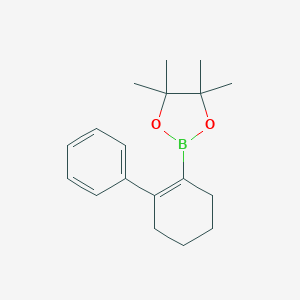

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.